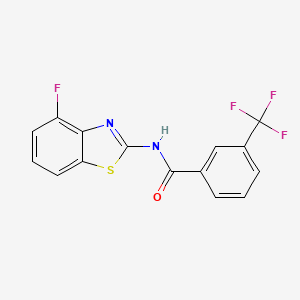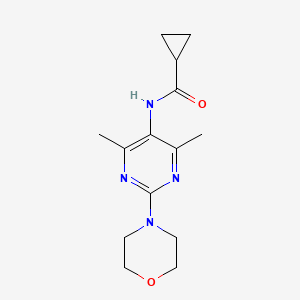![molecular formula C7H4F3N3 B2841515 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 73221-25-7](/img/structure/B2841515.png)
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core
作用机制
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied as covalent anticancer agents . These compounds are known to target specific proteins in cancer cells, such as KRAS G12C .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding irreversibly to their targets and disrupting their function . This can lead to changes in cellular processes and potentially induce cell death in cancer cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the signaling pathways of cancer cells, particularly those involving the kras g12c protein .
Pharmacokinetics
The compound’s molecular weight (18712) and physical form (powder) suggest that it could be absorbed and distributed in the body
Result of Action
Similar compounds have been shown to have potent anticancer effects, particularly against cells with the kras g12c mutation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific cellular environment, including the presence of specific proteins or mutations .
生化分析
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine belongs, have been used in medicinal chemistry with potent activity against a wide spectrum of infectious agents .
Cellular Effects
Some studies suggest that imidazo[1,2-a]pyridines have potential anticancer activity .
Molecular Mechanism
The exact molecular mechanism of this compound is not well established. It has been suggested that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization .
Temporal Effects in Laboratory Settings
A study has shown that a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives was effective .
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the reaction of imidazo[1,2-a]pyrimidine with trifluoromethylating agents under specific conditions. One common method is the trifluoromethylation of imidazo[1,2-a]pyridines using trifluoroacetonitrile. The reaction proceeds through a [3+2] cycloaddition mechanism, which requires precise control of temperature and pressure to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
科学研究应用
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interactions of trifluoromethyl groups with biological systems.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.
相似化合物的比较
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is compared with other similar compounds, such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine and 2-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine[_{{{CITATION{{{_3{1550399-10-4_2- (2- (trifluoromethyl)phenyl)imidazo 1,2-a .... These compounds share structural similarities but differ in their trifluoromethyl group positioning and substituents, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWGJGDOXKNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)
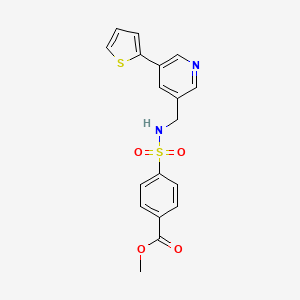
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2841436.png)
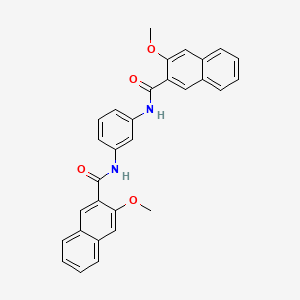
![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)
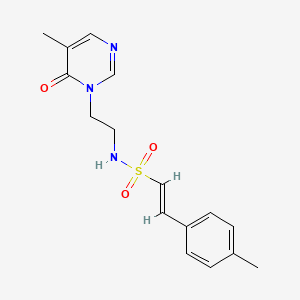
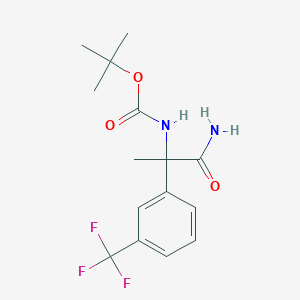

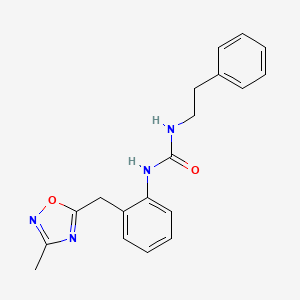
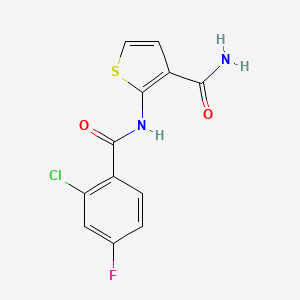
![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)
